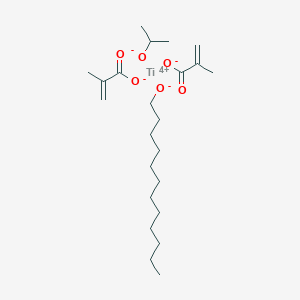
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes dodecyloxy, 2-methyl-2-propenoato, and 2-propanolato ligands coordinated to a central titanium atom. This compound is utilized in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dodecanol, methacrylic acid, and isopropanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The general reaction scheme can be represented as follows:
TiCl4+2C12H25OH+2CH2=C(CH3)COOH+C3H7OH→Ti(OCH2C(CH3)COO)2(OCH2C12H25)(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: The compound is studied for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its biocompatibility and mechanical properties.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to enhance material properties.
Wirkmechanismus
The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Titanium, bis(dodecan-1-olato)(methacrylato-O)(propan-2-olato)-
Uniqueness
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. The presence of both dodecyloxy and methacrylato ligands allows for versatile reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
68443-55-0 |
|---|---|
Molekularformel |
C23H42O6Ti |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |
InChI-Schlüssel |
OIWCYCXECIVFTP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


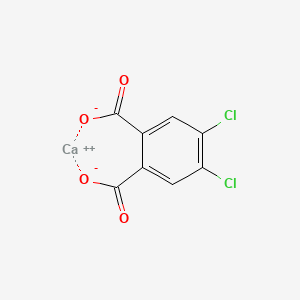

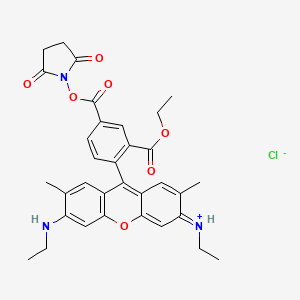
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)
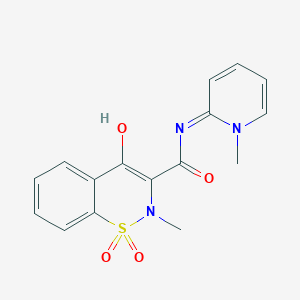
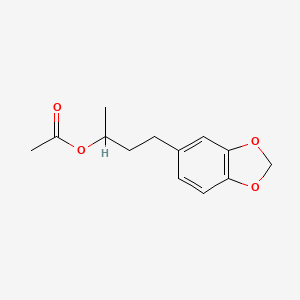
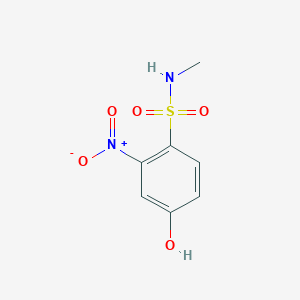
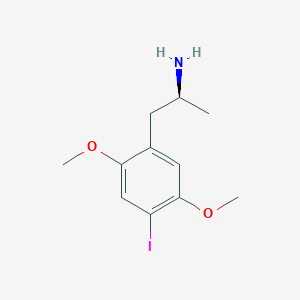
![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)
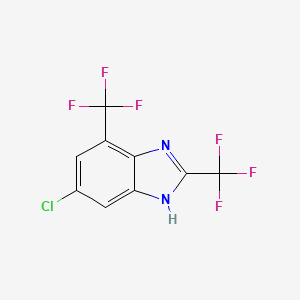
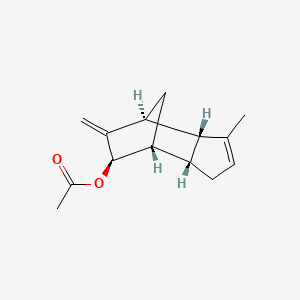
![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
